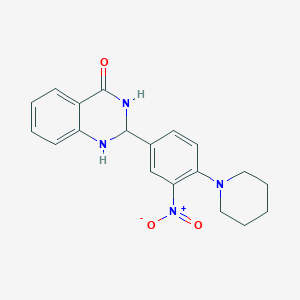
2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps. One common approach starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the quinazolinone core through cyclization reactions. The piperidine moiety is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The nitro group and quinazolinone core are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems. Detailed studies are required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
- 2-(3-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
- 4-(Piperidin-1-yl)phenyl-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the nitro group and the piperidine moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.
特性
分子式 |
C19H20N4O3 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
2-(3-nitro-4-piperidin-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C19H20N4O3/c24-19-14-6-2-3-7-15(14)20-18(21-19)13-8-9-16(17(12-13)23(25)26)22-10-4-1-5-11-22/h2-3,6-9,12,18,20H,1,4-5,10-11H2,(H,21,24) |
InChIキー |
JTCXFHRXUNDIFL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)
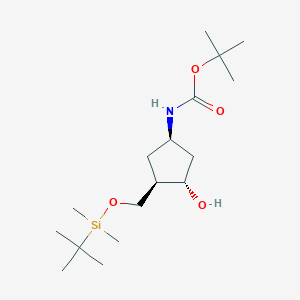
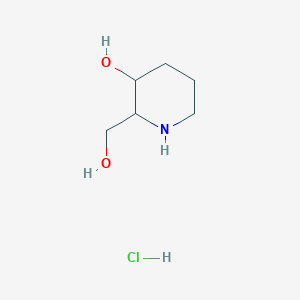


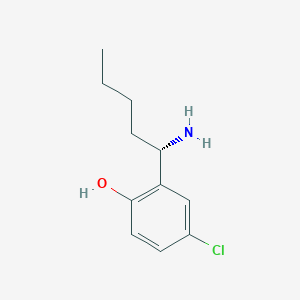

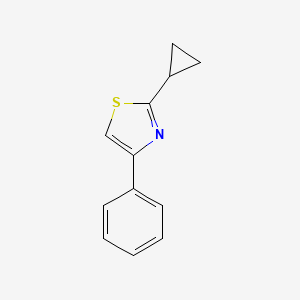
![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butanenitrile](/img/structure/B12977451.png)

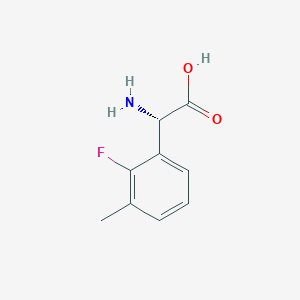

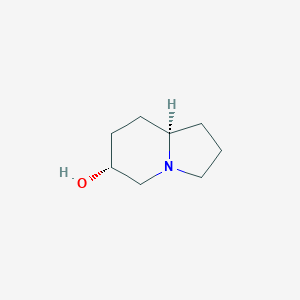
![(6aR,9S)-4-tert-Butyl 9-methyl 7-methyl-6a,7,8,9-tetrahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxylate](/img/structure/B12977489.png)
